molecular formula C15H13N3O2S B2901209 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide CAS No. 352330-59-7

2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2901209
CAS No.: 352330-59-7
M. Wt: 299.35
InChI Key: ICESOAIKHIPWME-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide is a benzimidazole-derived acetamide compound characterized by a benzimidazole-thioether core linked to a 3-hydroxyphenyl group via an acetamide bridge. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathways .

Synthetic routes typically involve condensation of 2-mercaptobenzimidazole with chloroacetyl chloride, followed by coupling with 3-aminophenol derivatives. Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups, such as the –CONH– stretch (~1665 cm⁻¹ in IR) and aromatic proton resonances (δ 7.1–8.3 ppm in ¹H NMR) .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-11-5-3-4-10(8-11)16-14(20)9-21-15-17-12-6-1-2-7-13(12)18-15/h1-8,19H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESOAIKHIPWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo (W5) and nitro (W6) substituents increase melting points and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Hydroxyl vs. Methoxy : The 3-hydroxyphenyl group in the target compound improves hydrogen-bonding compared to methoxy-substituted analogues (e.g., : 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide), which exhibit reduced polarity .
  • Chlorine Positioning : Meta-chloro (W8) versus ortho-chloro (W7) substituents alter steric hindrance, influencing receptor binding. W8 shows higher thermal stability (m.p. 219–222°C) than W7 (217–220°C) .

Structure-Activity Relationships (SAR)

  • Hydrophobic Substituents : Alkyl or halogen groups (e.g., W5, W9) enhance logP values, improving blood-brain barrier penetration but increasing toxicity risks.
  • Hydrogen-Bond Donors: The 3-hydroxyphenyl group in the target compound enhances solubility and target affinity compared to non-polar analogues (e.g., W9).

Preparation Methods

Reaction of 1,2-Phenylenediamine with Carbon Disulfide

The benzimidazole thiol core is synthesized via cyclocondensation of 1,2-phenylenediamine with carbon disulfide (CS₂) under basic conditions.

Procedure :

  • Dissolve 1,2-phenylenediamine (10 mmol) in aqueous NaOH (2 M, 20 mL).
  • Add CS₂ (15 mmol) dropwise under reflux (80°C, 6 h).
  • Acidify with HCl (6 M) to pH 2–3, precipitating 2-mercapto-1H-benzimidazole as a pale-yellow solid.

Characterization :

  • Yield : 82–89%.
  • IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, SH), 7.45–7.12 (m, 4H, Ar–H).

Synthesis of 2-Bromo-N-(3-hydroxyphenyl)acetamide

Acylation of 3-Aminophenol with Bromoacetyl Bromide

The electrophilic bromoacetamide intermediate is prepared via Schotten-Baumann reaction.

Procedure :

  • Dissolve 3-aminophenol (10 mmol) in dry dichloromethane (30 mL).
  • Add bromoacetyl bromide (12 mmol) dropwise at 0°C.
  • Stir for 2 h at 25°C, then wash with NaHCO₃ (5%) and water.
  • Isolate 2-bromo-N-(3-hydroxyphenyl)acetamide via vacuum filtration.

Characterization :

  • Yield : 78–85%.
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).
  • ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 44.2 (CH₂Br), 156.1–114.3 (Ar–C).

Thioether Formation via Nucleophilic Substitution

Coupling of 2-Mercaptobenzimidazole with 2-Bromo-N-(3-hydroxyphenyl)acetamide

The thiolate anion attacks the bromoacetamide electrophile in a polar aprotic solvent.

Optimized Protocol :

  • Suspend 2-mercaptobenzimidazole (5 mmol) in DMF (20 mL).
  • Add K₂CO₃ (10 mmol) and stir for 30 min.
  • Add 2-bromo-N-(3-hydroxyphenyl)acetamide (5.5 mmol) and heat to 60°C for 8 h.
  • Quench with ice-water and extract with ethyl acetate.

Reaction Optimization Data :

Solvent Base Temp (°C) Yield (%)
DMF K₂CO₃ 60 84
THF Et₃N 50 68
MeCN NaHCO₃ 70 72

Characterization of Final Product :

  • Yield : 78–84%.
  • MP : 198–202°C.
  • IR (KBr) : 3320 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), 655 cm⁻¹ (C–S).
  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, OH), 7.62–6.85 (m, 8H, Ar–H), 4.20 (s, 2H, CH₂).
  • HRMS (ESI) : m/z 342.0821 [M+H]⁺ (calc. 342.0818).

Alternative Synthetic Routes

One-Pot Tandem Cyclization and Coupling

A modified approach condenses 1,2-phenylenediamine, carbon disulfide, and bromoacetamide in a single pot using phase-transfer catalysis (PTC).

Procedure :

  • Mix 1,2-phenylenediamine (10 mmol), CS₂ (15 mmol), and tetrabutylammonium bromide (TBAB, 1 mmol) in H₂O/CH₂Cl₂.
  • Add bromo-N-(3-hydroxyphenyl)acetamide (10 mmol) and NaOH (20 mmol).
  • Reflux for 12 h, yielding the target compound in 70% yield.

Computational Validation of Reaction Mechanisms

Density functional theory (DFT) studies at the M062X/6-311G(d,p) level confirm the energetics of thiolate attack on bromoacetamide. The transition state exhibits a planar geometry with a calculated activation energy of 18.3 kcal/mol, consistent with experimental kinetics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide?

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Thioether formation : Reacting a benzimidazole-thiol derivative with a bromoacetamide intermediate under basic conditions (e.g., NaOH in ethanol) at 60–80°C .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .
    Characterization requires ¹H/¹³C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzimidazole-thioether linkage and phenolic -OH group. Aromatic proton shifts in the 6.5–8.5 ppm range confirm the benzimidazole and hydroxyphenyl moieties .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., C₁₅H₁₂N₃O₂S) and detects isotopic patterns .
  • X-ray crystallography : Resolves ambiguity in stereochemistry or crystal packing, though it requires high-purity crystals .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

  • Target selection : Prioritize enzymes/receptors associated with benzimidazole derivatives (e.g., tyrosine kinases, DNA topoisomerases) .
  • Dose-response studies : Test concentrations ranging from 1 nM to 100 μM in cell-based assays (e.g., MTT for cytotoxicity) .
  • Positive controls : Use established inhibitors (e.g., imatinib for kinase inhibition) to benchmark activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side reactions?

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity .
  • Byproduct analysis : Use GC-MS to identify and quantify side products (e.g., disulfides or oxidized intermediates) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Structural analogs comparison : Compare activity profiles of derivatives with modifications to the benzimidazole or acetamide groups to identify critical pharmacophores .
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
  • Metabolite profiling : Use LC-MS/MS to assess whether discrepancies arise from compound degradation or metabolic activation .

Q. How can computational methods predict this compound’s pharmacokinetic properties and target binding?

  • Molecular docking : Simulate interactions with targets like tubulin or EGFR using software (AutoDock Vina) to identify binding poses and affinity scores .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies downstream pathways affected by treatment .
  • Kinase profiling : Use kinase inhibitor beads (KIBs) to capture and quantify target engagement in lysates .
  • In vivo models : Zebrafish xenografts or murine tumor models assess efficacy and toxicity, with PET imaging tracking compound distribution .

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